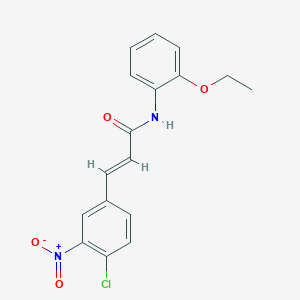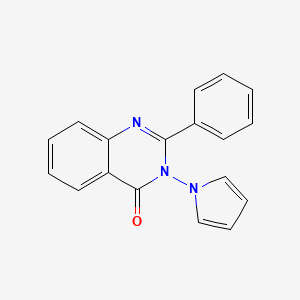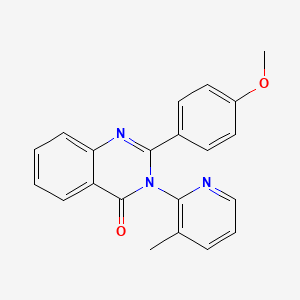
3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology.
作用机制
The mechanism of action of 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide in cancer cells involves the inhibition of tubulin polymerization, which is essential for cell division. 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has been found to have low toxicity in vitro and in vivo studies. However, it has been reported to cause mild cytotoxicity in some cell lines at high concentrations. 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has also been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, the limitations include its low solubility in water, which can limit its use in biological studies, and its relatively low yield in the synthesis process.
未来方向
Several future directions for the study of 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide can be identified. In medicinal chemistry, further studies can be conducted to optimize the structure of 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide for improved anticancer activity and reduced toxicity. In material science, 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide can be further explored for its potential use in the synthesis of functional materials with unique properties. Additionally, the use of 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide in drug delivery systems can be further investigated for its potential to improve the efficacy of cancer treatments.
合成方法
The synthesis of 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide involves the reaction of 2-methoxybenzaldehyde and 4-phenoxyaniline in the presence of acetic anhydride and catalytic amount of p-toluenesulfonic acid. The product is then subjected to a Knoevenagel condensation reaction with acryloyl chloride to yield 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide. The overall yield of the reaction is around 50%.
科学研究应用
3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has also been studied for its potential use in drug delivery systems due to its ability to self-assemble into nanofibers and nanoparticles.
In material science, 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has been used as a building block for the synthesis of various functional materials, including fluorescent polymers, hydrogels, and metal-organic frameworks. 3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)acrylamide has also been used as a precursor for the synthesis of graphene-based materials.
属性
IUPAC Name |
(E)-3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-25-21-10-6-5-7-17(21)11-16-22(24)23-18-12-14-20(15-13-18)26-19-8-3-2-4-9-19/h2-16H,1H3,(H,23,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKWMBGVDRGCRY-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-methoxyphenyl)-N-(4-phenoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-methylbenzamide](/img/structure/B5755839.png)



![N-[4-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5755871.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-1-naphthylurea](/img/structure/B5755896.png)
![4-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5755897.png)
![2-[(4-methyl-5-{[(2-methyl-8-quinolinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5755909.png)

![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3-(2-furyl)acrylamide](/img/structure/B5755917.png)
